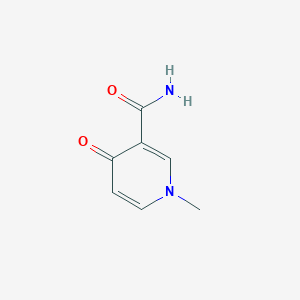

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

概要

説明

N-メチル-4-ピリドン-3-カルボキサミドは、分子式C7H8N2O2の化学化合物です。 これは、ナイアシン(ビタミンB3)の分解産物であり、さまざまな生物学的および化学的特性に関連しています 。 この化合物は、特に心血管の健康に関連する、健康と病気における潜在的な影響のために注目を集めています 。

準備方法

合成経路と反応条件

N-メチル-4-ピリドン-3-カルボキサミドは、いくつかの化学経路を通じて合成できます。一般的な方法の1つは、4-ピリドン-3-カルボキサミドのメチル化です。 このプロセスは、通常、塩基性条件下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用する必要があります 。反応は、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの適切な溶媒中で、メチル化プロセスを促進するために高温で行われます。

工業生産方法

工業環境では、N-メチル-4-ピリドン-3-カルボキサミドの生産には、製品の品質と収量の一貫性を確保するために連続フロー反応器が関与する場合があります。触媒と最適化された反応条件の使用により、合成プロセスの効率を高めることができます。 さらに、再結晶またはクロマトグラフィーなどの精製ステップを使用して、化合物の所望の純度を得ます 。

化学反応の分析

Oxidation Reactions

The pyridone ring and carboxamide group undergo oxidation under specific conditions:

-

Pyridone ring oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ may further oxidize the carbonyl group or adjacent positions, forming hydroxylated or carboxylated derivatives .

-

Carboxamide oxidation : The amide group can oxidize to a carboxylic acid, yielding 1-methyl-4-oxo-3-pyridinecarboxylic acid .

Example Reaction Pathway:

Reduction Reactions

Reductive modifications target the pyridone ring or carboxamide:

-

Ring reduction : Agents like NaBH₄ or LiAlH₄ reduce the carbonyl group to a hydroxyl group, forming dihydroxy derivatives .

-

Amide reduction : The carboxamide group can be reduced to an amine, producing 1-methyl-4-oxo-3-pyridinylamine .

Example Reaction Pathway:

Substitution Reactions

Electrophilic substitution occurs at reactive positions on the pyridone ring:

-

Nucleophilic attack : The carboxamide group directs substitution to the 2- or 5-positions of the ring, forming halogenated or alkylated derivatives .

-

Demethylation : Strong acids or bases may cleave the N-methyl group, yielding 4-pyridone-3-carboxamide .

Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis : Produces 1-methyl-4-oxo-3-pyridinecarboxylic acid and ammonia .

-

Basic hydrolysis : Forms the corresponding carboxylate salt .

Example Reaction Pathway:

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its functional groups:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| 4-Pyridone | Pyridone ring | Lacks carboxamide; reduced substitution sites |

| Nicotinamide | Pyridine, carboxamide | Aromatic ring vs. pyridone; differing redox behavior |

| 2-Pyridone | Pyridone ring | Substitution directed to different ring positions |

Mechanistic Insights

科学的研究の応用

Biomarker for Peroxisome Proliferation

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide has been identified as a potential biomarker for peroxisome proliferation in animal models, particularly in rats. This application is significant in toxicology and pharmacology, where understanding the mechanisms of peroxisome proliferation can aid in assessing the safety and efficacy of various compounds .

Modulation of Energy Metabolism

Research indicates that this compound can alter energy metabolism by inhibiting mitochondrial ATP production and glycolysis. This property may have implications for studying metabolic disorders and developing therapeutic strategies for conditions such as obesity and diabetes .

Pharmaceutical Development

Given its role as a metabolite and its effects on energy metabolism, this compound may serve as a lead compound in the development of new drugs targeting metabolic pathways. Its structural characteristics allow for modifications that could enhance its pharmacological properties .

Case Studies

作用機序

N-メチル-4-ピリドン-3-カルボキサミドの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。それは、代謝プロセスに関与する酵素やタンパク質の活性を調節することが知られています。 たとえば、ニコチンアミドアデニンジヌクレオチド(NAD+)とその関連代謝物のレベルに影響を与える可能性があり、これらは細胞のエネルギー代謝とレドックス反応において重要な役割を果たします 。 さらに、この化合物は、特定の細胞タイプでオートファジーを誘発することが示されており、特定の条件下で細胞死につながります 。

類似化合物との比較

N-メチル-4-ピリドン-3-カルボキサミドは、次のような他の類似化合物と比較できます。

N-メチル-2-ピリドン-5-カルボキサミド: ナイアシンのもう1つの分解産物であり、同様の化学的特性があります。

4-ピリドン-3-カルボキサミド: 窒素位置にメチル基がない関連化合物。

ニコチンアミド: N-メチル-4-ピリドン-3-カルボキサミドが誘導された親化合物.

これらの化合物は、構造的に類似していますが、特定の官能基と生物学的活性は異なります。 N-メチル-4-ピリドン-3-カルボキサミドは、その特定のメチル化パターンによりユニークであり、これは化学反応性と生物学的効果に影響を与えます 。

生物活性

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, also known as N-Methyl-4-pyridone-3-carboxamide, is a compound with significant biological activity. This article reviews its mechanisms of action, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : Approximately 152.15 g/mol

- CAS Registry Number : 769-49-3

The compound is structurally related to nicotinamide, a precursor of vitamin B3, and plays a role in various metabolic pathways.

This compound primarily targets the energy metabolism pathway , influencing mitochondrial ATP production and glycolysis. Its inhibition of these processes results in altered energy metabolism, which may have implications for cellular function and health .

Biochemical Pathways Affected

- Energy Metabolism : Inhibits mitochondrial ATP production.

- Glycolysis : Alters glucose metabolism pathways.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Role as a Biomarker

This compound has been identified as a potential biomarker for peroxisome proliferation . Elevated levels of N-Methyl-4-pyridone-3-carboxamide have been detected in the urine of rats exposed to peroxisome proliferators, indicating its utility in assessing peroxisome proliferation in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Potential Toxicity

While this compound has beneficial properties, it is also considered a uremic toxin . Its accumulation in the blood may contribute to uremic syndrome, particularly in individuals with impaired kidney function. Further research is required to elucidate its toxicity mechanisms and clinical implications .

特性

IUPAC Name |

1-methyl-4-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLRWTOPTKGYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227697 | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

769-49-3 | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4S15CI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N1-Methyl-4-pyridone-3-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。